molecular formula C11H17BClNO2 B6350883 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride CAS No. 850567-43-0

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride

Cat. No.: B6350883
CAS No.: 850567-43-0
M. Wt: 241.52 g/mol
InChI Key: YQYGZJXWLKFOIA-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17BClNO2 It is a derivative of aniline, featuring a boron-containing dioxaborinane ring

Scientific Research Applications

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Safety and Hazards

The compound is classified as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride typically involves the reaction of 3-aminophenylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxaborinane ring. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the intermediate products .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger batch sizes. The reaction conditions are carefully controlled to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but lacks the aniline moiety.

    tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a dioxaborinane ring but with different substituents.

Uniqueness

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is unique due to the presence of both the dioxaborinane ring and the aniline moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9;/h3-6H,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYGZJXWLKFOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657143
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-43-0
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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